3-Hydroxypalmitate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

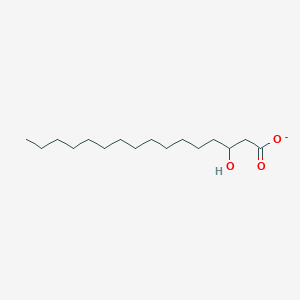

3-hydroxypalmitate is a 3-hydroxy fatty acid anion that is the conjugate base of 3-hydroxypalmitic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a long-chain fatty acid anion and a 3-hydroxy fatty acid anion. It derives from a hexadecanoate. It is a conjugate base of a 3-hydroxypalmitic acid.

科学的研究の応用

Biocontrol in Agriculture

One of the most notable applications of 3-hydroxypalmitate is its role in biocontrol strategies against bacterial wilt caused by Ralstonia solanacearum. This bacterium is a major threat to crops and is responsible for significant agricultural losses worldwide.

Case Study: Quorum Sensing Inhibition

Research has demonstrated that 3-hydroxypalmitic acid methyl ester (3-OH PAME), a derivative of this compound, acts as a quorum sensing signal that regulates virulence gene expression in R. solanacearum. The inhibition of this signaling pathway can mitigate disease spread. In a study published in Frontiers in Plant Science, strains of Pseudomonas forestsoilum and Pseudomonas tohonis were isolated from forest soil and Casuarina equisetifolia branches. These strains showed remarkable degradation rates of 3-OH PAME (95.80% and 100% within 48 hours) and effectively protected plants from bacterial infections .

Table 1: Degradation Efficiency of 3-OH PAME by Bacterial Strains

| Bacterial Strain | Degradation Rate (%) | Time (Hours) |

|---|---|---|

| Pseudomonas forestsoilum | 95.80 | 48 |

| Pseudomonas tohonis | 100 | 48 |

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various bioactive compounds, including commendamide, which has potential therapeutic applications.

Synthesis Process

The synthesis of commendamide involves the reaction of this compound with sodium hydroxide in tetrahydrofuran, leading to high yields of the product . This process highlights the compound's utility in pharmaceutical chemistry.

Table 2: Synthesis Steps for Commendamide

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Hydrolysis | 1N NaOH | 0°C, then room temp | 90 |

Microbial Metabolism Studies

The metabolic pathways involving this compound are crucial for understanding microbial interactions with plant systems. For instance, certain strains utilize this compound as a carbon source, which can influence microbial community dynamics in soil ecosystems.

Impact on Soil Microbiota

Studies have shown that microbes capable of degrading this compound can alter the composition of soil microbiota, potentially enhancing soil health and plant growth . The degradation process not only reduces the concentration of harmful compounds but also promotes beneficial microbial activity.

Neurotoxicity Research

Emerging research has explored the neurotoxic effects associated with fatty acids like this compound. Investigations into its role in neurodegenerative diseases have provided insights into how fatty acid metabolism can impact neuronal health.

Mechanistic Studies

Research indicates that fatty acids can provoke neurotoxic effects through various mechanisms, including oxidative stress and inflammation. Studies involving animal models have begun to elucidate these pathways, underscoring the importance of further research into the implications of fatty acid metabolism for neurological health .

特性

分子式 |

C16H31O3- |

|---|---|

分子量 |

271.42 g/mol |

IUPAC名 |

3-hydroxyhexadecanoate |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/p-1 |

InChIキー |

CBWALJHXHCJYTE-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCC(CC(=O)[O-])O |

正規SMILES |

CCCCCCCCCCCCCC(CC(=O)[O-])O |

同義語 |

3-hydroxypalmitic acid 3-hydroxypalmitic acid, (+-)-isomer beta-hydroxypalmitate beta-hydroxypalmitic acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。